3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide
Description
3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide is a synthetic organic compound characterized by the presence of bromine, chlorine, nitro, and ethoxy functional groups attached to a benzamide core
Properties
IUPAC Name |
3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O4/c1-2-23-14-6-3-9(7-11(14)16)15(20)18-13-5-4-10(19(21)22)8-12(13)17/h3-8H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCGJXKZPOPHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common route includes:
Halogenation: The addition of bromine and chlorine atoms to the aromatic ring, which can be achieved using bromine and chlorine reagents under controlled conditions.
Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Reduction Reactions: The reduction of the nitro group to an amine, typically using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Oxidation Reactions: The oxidation of the ethoxy group to a carboxylic acid or aldehyde, using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Electrophiles: Bromine, chlorine, sulfur trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Amines: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the ethoxy group.
Substituted Benzamides: From various substitution reactions.
Scientific Research Applications
3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level, contributing to its potential effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(2-chloro-4-nitrophenyl)benzamide: Lacks the ethoxy group, which may affect its reactivity and applications.
4-ethoxy-N-(2-chloro-4-nitrophenyl)benzamide: Lacks the bromine atom, potentially altering its chemical properties.
3-bromo-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
Uniqueness
The unique combination of bromine, chlorine, nitro, and ethoxy groups in 3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide provides distinct chemical properties, making it valuable for specific research and industrial applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
